molecular formula C17H17N3OS B5540584 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline

4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline

Cat. No.: B5540584
M. Wt: 311.4 g/mol
InChI Key: HQCFYLJMBRTBHX-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is 311.10923335 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

4-[5-(Benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline and its derivatives have been a subject of research mainly due to their biological activities. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, closely related compounds, has been explored. These compounds were synthesized and screened for their activity against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies for ligand-BChE binding affinity, indicating their potential use in medical research (Khalid et al., 2016).

Mesomorphic Behaviour and Photoluminescent Property

Research has also been conducted on the mesomorphic behaviour and photo-luminescent properties of 1,3,4-oxadiazole derivatives. A study on cholesteryl and methyl 1,3,4-oxadiazole derivatives revealed their potential in creating materials with wide mesomorphic temperature ranges and strong blue fluorescence emission, which could be significant in material science and optoelectronics (Han et al., 2010).

Antibacterial Study

The antimicrobial properties of 1,3,4-oxadiazole bearing compounds, including N-substituted derivatives, have been extensively studied. These compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their importance in the development of new antibacterial agents (Khalid et al., 2016).

Synthetic Routes and Stability

Explorations into synthetic routes for related compounds like 3-oxo-4-amino-1,2,3-oxadiazole have been made. This research provides valuable insights into the synthesis, structure, spectroscopy, and reactivity of these compounds, which can be critical for developing new materials or pharmaceuticals (Bohle & Perepichka, 2009).

Mechanism of Action

The mechanism of action of similar compounds, such as 1,3,4-thiadiazole derivatives, has been studied . For instance, some 1,3,4-thiadiazole derivatives have shown promising in vitro anticancer activity .

Future Directions

Research on similar compounds, such as 1,3,4-thiadiazole derivatives, is ongoing . These compounds have shown potential as antimicrobial drugs , and further studies are needed to investigate their mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20(2)15-10-8-14(9-11-15)16-18-19-17(21-16)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFYLJMBRTBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
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4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
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4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
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4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.